molecular formula C14H28N2O3 B7915003 Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7915003
M. Wt: 272.38 g/mol
InChI Key: INVANCCBUSPUNE-UHFFFAOYSA-N
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Description

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the nitrogen atom and an ethyl-carbamate moiety protected by a tert-butyl ester. This compound is structurally characterized by:

  • 2-Hydroxyethyl substituent: Enhances hydrophilicity and may influence pharmacokinetic properties.
  • tert-Butyl carbamate: A sterically bulky protecting group that improves stability against hydrolysis compared to smaller esters (e.g., methyl or benzyl) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-16(13(18)19-14(2,3)4)12-7-6-8-15(11-12)9-10-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVANCCBUSPUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Assembly

The synthesis begins with a piperidine precursor, typically 3-aminomethylpiperidine, which undergoes sequential functionalization. The hydroxyethyl group is introduced at the piperidine nitrogen via nucleophilic substitution or reductive amination. For instance, reacting piperidine with 2-chloroethanol in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) yields 1-(2-hydroxyethyl)piperidine. Subsequent carbamate formation involves treating the intermediate with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions.

Carbamate Protection Strategy

The tert-butyl carbamate group is introduced to protect the amine functionality during subsequent reactions. In a representative procedure, 1-(2-hydroxyethyl)piperidin-3-ylmethylamine is dissolved in DCM, followed by the addition of Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 12–18 hours, achieving yields of 85–90%. This step is critical for preventing side reactions in later stages, such as unwanted alkylation or oxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Anhydrous THF and DCM are preferred for their ability to dissolve both polar and nonpolar reactants while minimizing hydrolysis of the Boc group. For example, the coupling of 3-pyridine sulfonyl chloride with a piperidine intermediate in THF at 30–35°C achieves complete conversion within 2 hours. Elevated temperatures (50–60°C) accelerate reactions but risk Boc group cleavage, necessitating careful monitoring.

Catalytic Systems

Sodium hydride is widely used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack on electrophilic reagents like chloroethanol or sulfonyl chlorides. In one protocol, NaH (2.5 equiv) in THF enables a 95% yield of the hydroxyethyl intermediate. Alternative bases, such as triethylamine, are less effective due to competitive side reactions with Boc-protected amines.

Purification and Isolation Techniques

Crystallization and Filtration

Crude products are often purified via acid-base extraction and crystallization. For instance, adjusting the pH to 6–7 with dilute HCl precipitates unreacted starting materials, while the target compound remains in the organic phase. Subsequent crystallization from isopropyl ether/n-heptane (1:3 v/v) yields high-purity (>98%) material.

Chromatographic Methods

Flash column chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves Boc-protected intermediates from byproducts. In a case study, this method improved purity from 75% to 99% with a recovery rate of 82%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.45–2.60 (m, 2H, piperidine CH₂), 3.50 (t, J = 6.0 Hz, 2H, CH₂OH), 3.70 (br s, 1H, NH).

  • LCMS : m/z 259.2 [M+H]⁺, consistent with the molecular formula C₁₃H₂₆N₂O₃.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key Advantage
NaH/THF coupling9598High efficiency
Boc protection in DCM8997Mild conditions
Crystallization8299Scalability

Challenges and Mitigation Strategies

Boc Group Instability

Acidic or high-temperature conditions risk tert-butyl cleavage. Using buffered aqueous workups (pH 6–7) and avoiding protic solvents during reactions preserves Boc integrity.

Byproduct Formation

Residual chloroethanol or unreacted sulfonyl chlorides can form dimers. Adding diatomite filtration post-reaction removes particulate byproducts, improving yield by 15%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow reactors reduce reaction times by 40% compared to batch processes. For example, coupling 1-(2-hydroxyethyl)piperidine with Boc₂O in a microreactor at 50°C achieves 92% yield in 30 minutes.

Green Chemistry Approaches

Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (yield: 88%, purity: 97%) .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. The mechanism of action may involve:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Modulation of signaling pathways related to cell proliferation.

Case Study : In vitro studies have shown that similar pyrrolidine derivatives effectively reduce viability in multiple cancer cell lines, suggesting potential therapeutic applications in oncology.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. Key points include:

  • Enzyme Inhibition : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased acetylcholine levels.

Case Study : Animal model studies demonstrated improved cognitive function following treatment with piperidine derivatives, indicating their potential role in enhancing cholinergic activity.

Specialty Chemicals

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is utilized in the development of specialty chemicals due to its unique reactivity and ability to form diverse derivatives.

Agrochemicals and Pharmaceuticals

The compound is also employed in the synthesis of agrochemicals and pharmaceuticals. Its structural features allow for modifications that enhance biological activity or target specificity.

Mechanism of Action

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding and electrostatic interactions due to its functional groups. The piperidine ring can engage in pi-stacking interactions, while the hydroxy-ethyl and carbamate groups participate in hydrogen bonding, influencing biological pathways and receptor binding.

Comparison with Other Compounds:

  • Structural Similarities: Compared to other carbamic acid esters, the presence of a hydroxy-ethyl group and a piperidine ring are distinctive features.

  • Functional Uniqueness: Unlike simple carbamates, this compound has increased reactivity and potential pharmacological activity due to its diverse functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds share structural similarities with Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester:

Compound Name Core Heterocycle Carbamate Substituent Additional Substituents CAS Number Molecular Weight
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester Piperidine Ethyl Benzyl ester, 2-hydroxyethyl 1353987-40-2 306.41
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester Pyrrolidine Ethyl tert-Butyl ester, 2-hydroxyethyl 1353994-64-5 258.36
[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester Piperidine tert-Butyl 3-Aminophenyl 889948-93-0 291.39
(3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester Isoxazole tert-Butyl 3-Bromoisoxazole 154016-57-6 291.13
Key Observations:

Isoxazole-containing analogs (e.g., 154016-57-6) introduce aromaticity and electrophilic sites, enabling diverse reactivity .

Carbamate Substituents :

  • Benzyl esters (e.g., 1353987-40-2) offer lower hydrolytic stability compared to tert-butyl esters but may enhance lipophilicity .
  • Ethyl carbamates generally exhibit weaker physostigmine-like activity compared to methyl or dimethyl variants, as shown in classical pharmacological studies .

Functional Group Effects: The 2-hydroxyethyl group in the target compound improves water solubility, whereas aryl substituents (e.g., 3-aminophenyl in 889948-93-0) may enhance π-π stacking interactions in receptor binding .

Pharmacological Activity:
  • Physostigmine-like Action : Ethyl carbamates with tertiary amine substituents (e.g., piperidine) demonstrate moderate activity in stimulating intestinal peristalsis but weaker miotic effects compared to quaternary ammonium derivatives .
  • Stability : tert-Butyl esters resist hydrolysis better than benzyl or ethyl esters, making them preferable for in vivo applications .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS No. 1353974-95-4) is a compound of interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H28N2O3
  • Molecular Weight: 272.38 g/mol
  • Structure: The compound features a piperidine ring with a hydroxyethyl substituent and a tert-butyl ester group, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in certain cancer cell lines, outperforming established chemotherapeutics like bleomycin in specific models such as FaDu hypopharyngeal tumor cells .

Mechanism of Action:
The compound appears to exert its effects through modulation of intracellular signaling pathways associated with cell proliferation and apoptosis. The presence of the piperidine moiety is crucial for the interaction with cellular targets, enhancing its anticancer properties .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cholinergic signaling .

Research Findings:
Studies have demonstrated that derivatives of piperidine can improve brain exposure and exhibit dual inhibition profiles that are beneficial for treating cognitive decline associated with Alzheimer's disease .

Case Studies

Several case studies illustrate the efficacy and safety profile of this compound:

StudyFocusFindings
Study AAnticancerDemonstrated enhanced cytotoxicity in FaDu cells compared to bleomycin .
Study BNeuroprotectionShowed significant inhibition of AChE and BuChE, indicating potential for Alzheimer's treatment .
Study CStructure-Activity RelationshipIdentified optimal structural features for biological activity, emphasizing the importance of nitrogen atoms in the piperidine ring .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and the carbamate moiety significantly affect biological activity. Compounds with specific substitutions exhibit improved potency against cancer cell lines and enhanced enzyme inhibition for neurodegenerative applications .

Q & A

Q. Table 1: Hypothetical Reaction Conditions Based on Analogous Syntheses

StepReagents/ConditionsYield* (Hypothetical)Reference
Boc ProtectionBoc₂O, DMAP, DCM, RT85–90%
HydroxyethylationEthylene oxide, K₂CO₃, DMF, 60°C70–75%
Final DeprotectionTFA/DCM (1:1), 0°C to RT>95%
*Yields inferred from analogous procedures.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:
Discrepancies often arise from stereochemical complexity or impurities. Methodological solutions include:

  • 2D NMR Analysis : Use HSQC, HMBC, and NOESY to assign stereochemistry and confirm connectivity, especially for piperidine ring substituents .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidine-carbamates) in PubChem or ECHA databases .
  • Purity Verification : Perform LC-MS to detect trace impurities (e.g., residual Boc-protected intermediates) .

Basic: What stability considerations are critical for handling this compound?

Answer:
Stability is influenced by:

  • Moisture Sensitivity : The tert-butyl carbamate group hydrolyzes under acidic/alkaline conditions. Store under inert gas (N₂/Ar) at –20°C .
  • Light Sensitivity : Protect from UV exposure to prevent degradation of the piperidine ring or hydroxyethyl group .
  • Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis and gloveboxes for air-sensitive steps .

Advanced: What methodologies enable enantiomeric resolution during synthesis?

Answer:
For chiral intermediates:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) in key steps like hydroxyethylation .
  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents for preparative separation .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) .

Advanced: How should researchers address conflicting toxicity or ecological data in risk assessments?

Answer:
Conflicts arise due to limited data for research-grade compounds. Mitigation strategies:

  • Analogous Data : Reference structurally similar tert-butyl piperidine derivatives (e.g., acute toxicity LD50 > 2000 mg/kg in rodents) .
  • Precautionary Measures : Assume high toxicity; use fume hoods, full PPE (nitrile gloves, lab coats), and closed-system transfers .
  • Ecological Screening : Perform bacterial reverse mutation (Ames) assays and Daphnia magna acute toxicity tests if environmental release is possible .

Basic: What analytical techniques are essential for confirming structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and hydroxyethyl (δ ~3.6–4.0 ppm) groups .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Advanced: How can mechanistic studies optimize coupling reactions (e.g., Suzuki) in related intermediates?

Answer:
For Suzuki-Miyaura couplings (e.g., boronic acid intermediates):

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to enhance yields .
  • Solvent Optimization : Use toluene/water mixtures (10:1) with Na₂CO₃ as base .
  • Reaction Monitoring : Track via TLC (silica, UV254) and isolate via flash chromatography .

Q. Table 2: Hypothetical Suzuki Coupling Optimization

ParameterConditionYield* (Hypothetical)Reference
Catalyst SystemPd(OAc)₂/XPhos80–85%
SolventToluene/H₂O (10:1)Higher efficiency
Temperature80°C, 12 hOptimal conversion

Basic: What are the critical steps for ensuring reproducibility in scaled-up synthesis?

Answer:

  • Controlled Addition : Use syringe pumps for sensitive reagents (e.g., Boc anhydride) to avoid exothermic side reactions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .
  • Batch Consistency : Validate purity across batches via UPLC (≤0.5% impurities) .

Advanced: How can computational modeling aid in predicting reactivity or degradation pathways?

Answer:

  • DFT Calculations : Model transition states for hydrolysis of the tert-butyl carbamate group to predict degradation under varying pH .
  • MD Simulations : Study solvent interactions (e.g., DCM vs. THF) to optimize solubility and reaction rates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods for synthesis and weigh stations for powder handling .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via licensed waste services .

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